molecular formula C24H17NO6 B4664017 8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl 3-methyl-4-nitrobenzoate

8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl 3-methyl-4-nitrobenzoate

Cat. No. B4664017
M. Wt: 415.4 g/mol
InChI Key: HYILKWBBJWBUAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl 3-methyl-4-nitrobenzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl 3-methyl-4-nitrobenzoate involves its ability to interact with various biological targets. It has been shown to inhibit the activity of enzymes such as cyclooxygenase-2, which is involved in the production of inflammatory mediators. The compound has also been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway.
Biochemical and Physiological Effects:
8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl 3-methyl-4-nitrobenzoate has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of inflammatory mediators such as prostaglandins and cytokines. The compound has also been shown to induce the production of reactive oxygen species, which can lead to apoptosis in cancer cells. Additionally, the compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the advantages of using 8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl 3-methyl-4-nitrobenzoate in lab experiments is its high potency and selectivity towards specific biological targets. Additionally, the compound is relatively easy to synthesize and purify. However, one of the limitations of using this compound is its potential toxicity towards healthy cells, which can limit its therapeutic applications.

Future Directions

There are several future directions for the research on 8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl 3-methyl-4-nitrobenzoate. One direction is to further investigate its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to explore its potential as a photosensitizer for photodynamic therapy. Additionally, the compound can be modified to improve its selectivity and reduce its toxicity towards healthy cells.

Scientific Research Applications

8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl 3-methyl-4-nitrobenzoate has been extensively studied for its potential applications in various fields. It has shown promising results in the treatment of cancer, inflammation, and neurodegenerative diseases. The compound has also been used as a fluorescent probe for the detection of metal ions and as a photosensitizer for photodynamic therapy.

properties

IUPAC Name

(8-methyl-2-oxo-4-phenylchromen-7-yl) 3-methyl-4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17NO6/c1-14-12-17(8-10-20(14)25(28)29)24(27)30-21-11-9-18-19(16-6-4-3-5-7-16)13-22(26)31-23(18)15(21)2/h3-13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYILKWBBJWBUAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)OC2=C(C3=C(C=C2)C(=CC(=O)O3)C4=CC=CC=C4)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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